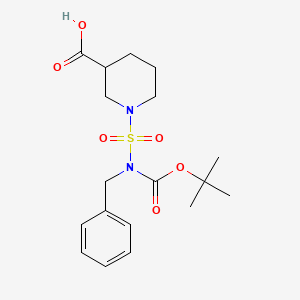

1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C18H26N2O6S . It is also known as 3-Benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.4 . It is a solid at room temperature .Applications De Recherche Scientifique

Organic Synthesis

This compound can be used in organic synthesis, particularly in reactions at the benzylic position . It can participate in free radical bromination, nucleophilic substitution, and oxidation .

Drug Development

The compound can be used in the development of orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors . These inhibitors can be used in the treatment of various metabolic disorders.

Cancer Research

The compound can be used in cancer research, particularly in the development of allosteric IGF-1R inhibitors . These inhibitors can be used to block the insulin-like growth factor 1 receptor, which plays a crucial role in cancer cell proliferation and survival.

Allylation and Conjugate Addition Reactions

This compound can be used as a reactant for allylation and conjugate addition reactions . These reactions are fundamental in the synthesis of complex organic molecules.

Asymmetric Deprotonation

The compound can be used in asymmetric deprotonation . This process is crucial in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals.

Enantioselective Aldol Reactions

This compound can be used as a substrate in enantioselective inter- and intramolecular aldol reactions . These reactions are key steps in the synthesis of many bioactive compounds.

Inhibition of MRTF-A

The compound can be used to inhibit myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT) . This inhibition can suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Cross-Coupling Reactions

The compound can be used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . These reactions are widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Target of Action

The primary target of 1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that is crucial in various pathological processes including cancer cell migration and tissue fibrosis .

Mode of Action

1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid acts by inhibiting the activity of MRTF-A . This inhibition disrupts the normal functioning of MRTF-A, thereby affecting the processes that it regulates.

Biochemical Pathways

The inhibition of MRTF-A by 1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid affects the epithelial-mesenchymal transition (EMT) pathway . EMT is a critical process in the development of various pathological conditions, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . By inhibiting MRTF-A, the compound suppresses these pathological processes .

Result of Action

The result of the action of 1-(N-Benzyl-N-(tert-butoxycarbonyl)sulfamoyl)piperidine-3-carboxylic acid is the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These suppressions are a direct result of the inhibition of MRTF-A, which disrupts the EMT process .

Propriétés

IUPAC Name |

1-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(23)20(12-14-8-5-4-6-9-14)27(24,25)19-11-7-10-15(13-19)16(21)22/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHXXUPJFDHWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656485 | |

| Record name | 1-[Benzyl(tert-butoxycarbonyl)sulfamoyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017782-65-8 | |

| Record name | 1-[Benzyl(tert-butoxycarbonyl)sulfamoyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)

![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)